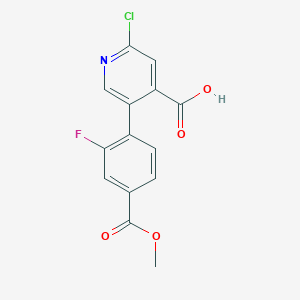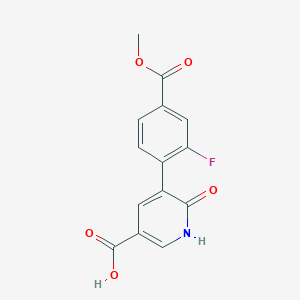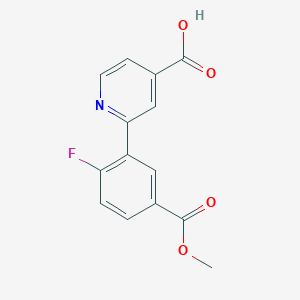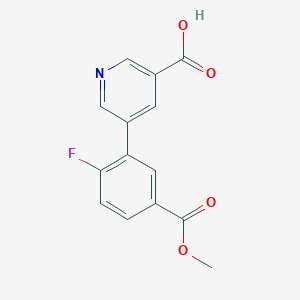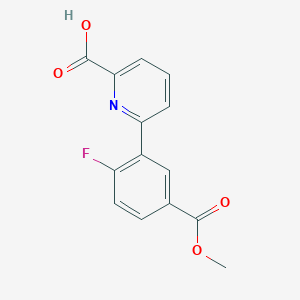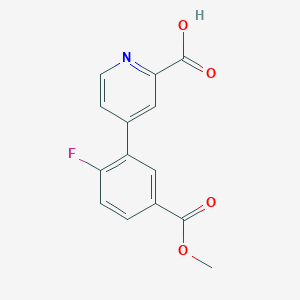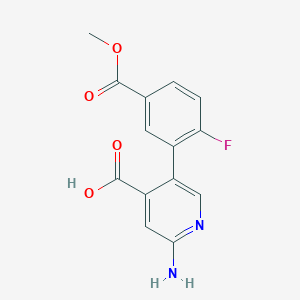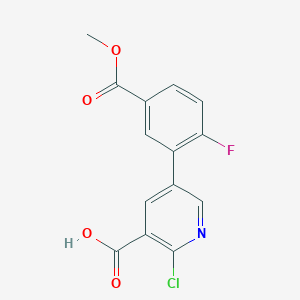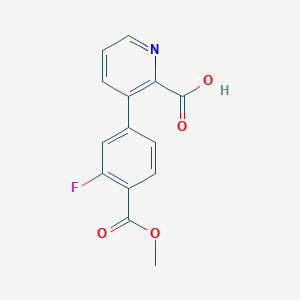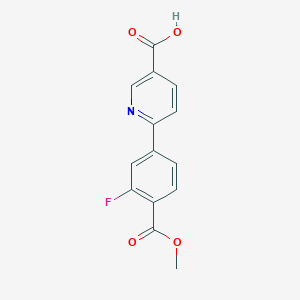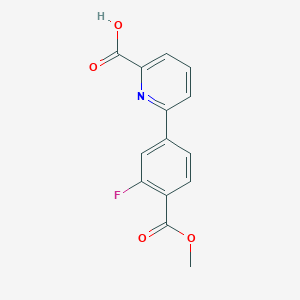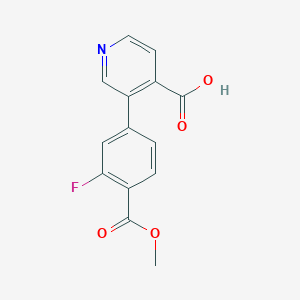
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is an organic compound with the molecular formula C14H10FNO4 It is characterized by the presence of a fluoro-substituted phenyl ring and an isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxycarbonylphenylboronic acid and isonicotinic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the isonicotinic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluoro-substituted phenyl ring, potentially converting it to a hydroxy-substituted phenyl ring.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-(3-carboxy-4-methoxycarbonylphenyl)isonicotinic acid.
Reduction: Formation of 3-(3-hydroxy-4-methoxycarbonylphenyl)isonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
- 3-Fluoro-4-methylphenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Comparison:
- Structural Differences: While these compounds share the fluoro-substituted phenyl ring, they differ in their functional groups and overall structure. For example, 3-Fluoro-4-methoxycarbonylphenylboronic acid contains a boronic acid group, whereas 3-Fluoro-4-methylphenyl isocyanate has an isocyanate group.
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo. For instance, boronic acids are commonly used in coupling reactions, while isocyanates are reactive towards nucleophiles.
- Applications: Each compound has unique applications based on its structure and reactivity. 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is particularly notable for its potential in medicinal chemistry and material science.
特性
IUPAC Name |
3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-12(10)15)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZATJLLOALQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688121 |
Source


|
| Record name | 3-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-08-1 |
Source


|
| Record name | 3-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
